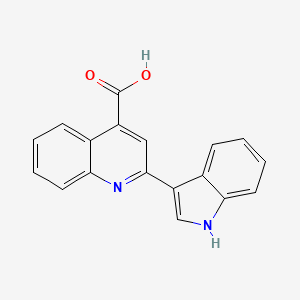

2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Vue d'ensemble

Description

“2-(1H-indol-3-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H12N2O2 . It is a derivative of 4-Quinolinecarboxylic (cinchoninic) acid . It has been studied for its potential biological activities .

Synthesis Analysis

The compound has been synthesized through the Pfitzinger quinoline approach . This method involves the reaction of isatin (an indole derivative) with isocyanides in the presence of a base to yield quinoline derivatives .

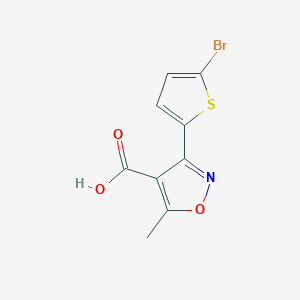

Molecular Structure Analysis

The molecular structure of “2-(1H-indol-3-yl)quinoline-4-carboxylic acid” consists of an indole ring attached to a quinoline ring via a single bond . The carboxylic acid group is attached to the 4-position of the quinoline ring .

Applications De Recherche Scientifique

Antimicrobial Activity

2-(1H-indol-3-yl)quinoline-4-carboxylic acid: derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis . The structural and functional relationships of these derivatives contribute to their effectiveness in combating bacterial diseases that are increasingly resistant to antibiotics .

Antiproliferative Effects

Some derivatives of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid have demonstrated significant antiproliferative activities against various cancer cell lines. This suggests their potential use in cancer therapy, particularly in targeting rapidly dividing cells .

Molecular Docking Studies

The synthesized derivatives have been assessed through molecular docking to determine their ability to bind to long RSH (RelA/SpoT homolog) proteins. This is crucial for understanding their mechanism of action, especially in the context of mycobacterial and streptococcal (p)ppGpp synthetase structures .

Cytotoxic Activity

Certain compounds within this class have been studied for their cytotoxic activity. This research is important for the development of new therapeutic agents that can selectively kill cancer cells without harming healthy cells .

Biological Potential in Pharmacology

Indole derivatives, including 2-(1H-indol-3-yl)quinoline-4-carboxylic acid , possess a wide range of biological activities. They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes them of great interest for the development of new pharmaceuticals .

Bioactive Compound Synthesis

The indole nucleus is a key component in many bioactive compounds. The addition of the indole nucleus to medicinal compounds enhances their pharmacological profile, making 2-(1H-indol-3-yl)quinoline-4-carboxylic acid a valuable compound for the synthesis of biologically active molecules .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-18(22)13-9-17(20-16-8-4-2-5-11(13)16)14-10-19-15-7-3-1-6-12(14)15/h1-10,19H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASAQOOBWVAYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626967 | |

| Record name | 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89391-04-8 | |

| Record name | 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

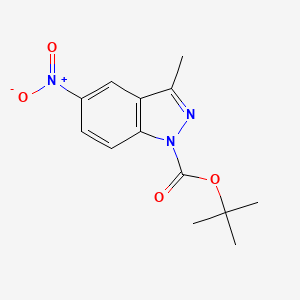

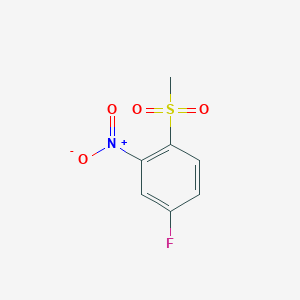

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)

![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)

![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)